
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of uracil, which is a naturally occurring nucleobase found in RNA. Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has been synthesized using various methods and has been used in various scientific applications.
Wirkmechanismus
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- works by binding to nucleic acids such as DNA and RNA. This binding results in the disruption of the secondary structure of the nucleic acid, which can lead to changes in gene expression and protein function.
Biochemical and Physiological Effects:
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as DNA polymerase and reverse transcriptase. Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has various advantages and limitations for lab experiments. One of the advantages of this compound is its ability to label proteins and nucleic acids, which can be used for various applications such as protein purification and DNA sequencing. However, one of the limitations of this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- in scientific research. One of the future directions is the development of new drugs and therapies based on the properties of this compound. Another future direction is the use of this compound in the development of new diagnostic tools for various diseases. Additionally, the use of urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- in gene editing and gene therapy is also a promising future direction.
Conclusion:
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- is a unique chemical compound that has been widely used in scientific research. This compound has various properties that make it useful in various applications such as DNA sequencing, protein labeling, and the development of new drugs and therapies. However, the toxicity of this compound can limit its use in certain experiments. The future directions for the use of this compound in scientific research are promising and can lead to the development of new diagnostic tools and therapies for various diseases.
Synthesemethoden
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- can be synthesized using various methods. One of the most common methods is the reaction between uracil and butyl isocyanate. This reaction results in the formation of the desired product, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has been widely used in scientific research due to its unique properties. This compound has been used in various applications such as DNA sequencing, protein labeling, and as a fluorescent probe. Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has also been used in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
31652-50-3 |
|---|---|
Molekularformel |
C11H18N4O3 |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
1-butyl-3-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)urea |
InChI |
InChI=1S/C11H18N4O3/c1-4-5-6-12-10(17)13-8-7-9(16)15(3)11(18)14(8)2/h7H,4-6H2,1-3H3,(H2,12,13,17) |
InChI-Schlüssel |
SWIHMYMURMXGDI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC1=CC(=O)N(C(=O)N1C)C |
Kanonische SMILES |
CCCCNC(=O)NC1=CC(=O)N(C(=O)N1C)C |
Andere CAS-Nummern |
31652-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




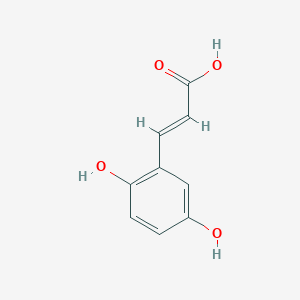
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
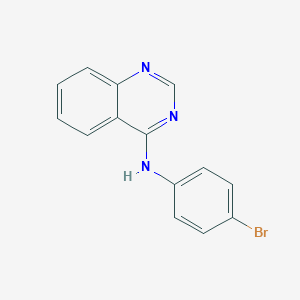
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


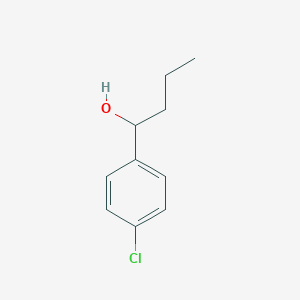

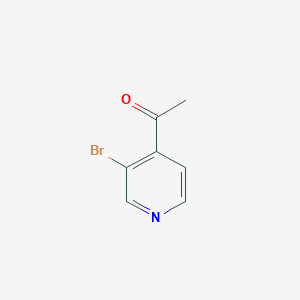
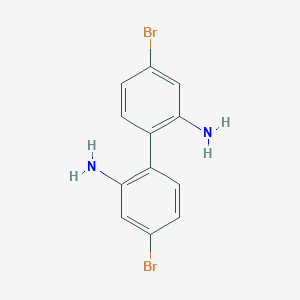
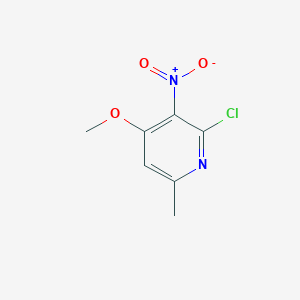

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)